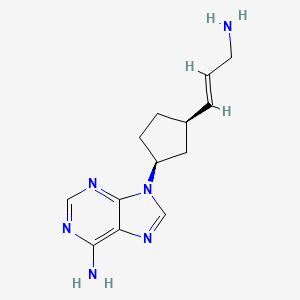

9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine

Description

Table 1: Structural Comparison of Purine Derivatives

Key Observations:

- Cyclopentyl vs. Cyclopentene : Unlike carbovir’s unsaturated cyclopentene ring, the target compound’s fully saturated cyclopentyl group enhances conformational flexibility.

- Side Chain Variations : The propenylamine substituent introduces a primary amine, distinguishing it from the hydroxymethyl group in and the simple propenyl chain in .

- Stereochemical Conservation : The (1S,3R) configuration in the target compound and suggests a conserved structural motif for receptor binding, contrasting with carbovir’s (1R,4S) arrangement.

Properties

Molecular Formula |

C13H18N6 |

|---|---|

Molecular Weight |

258.32 g/mol |

IUPAC Name |

9-[(1S,3R)-3-[(E)-3-aminoprop-1-enyl]cyclopentyl]purin-6-amine |

InChI |

InChI=1S/C13H18N6/c14-5-1-2-9-3-4-10(6-9)19-8-18-11-12(15)16-7-17-13(11)19/h1-2,7-10H,3-6,14H2,(H2,15,16,17)/b2-1+/t9-,10+/m1/s1 |

InChI Key |

KSFKJNCPDZPGEN-HXNLBGINSA-N |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1/C=C/CN)N2C=NC3=C(N=CN=C32)N |

Canonical SMILES |

C1CC(CC1C=CCN)N2C=NC3=C(N=CN=C32)N |

Origin of Product |

United States |

Preparation Methods

Construction of the Purine Core and Cyclopentyl Attachment

- The purine ring system is typically synthesized or procured as 9H-purin-6-amine or related intermediates.

- The cyclopentyl substituent with defined stereochemistry ((1S,3R)-configuration) is introduced via nucleophilic substitution or coupling reactions at the N9 position of the purine.

- A key intermediate is (1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentan-1-ol, which can be prepared by nucleophilic substitution of purine derivatives with cyclopentanol derivatives under controlled stereochemical conditions.

Installation of the 3-Aminoprop-1-en-1-yl Side Chain

- The aminopropenyl side chain is introduced through selective alkylation or cross-coupling reactions involving allylic amines or their protected precursors.

- Synthetic routes often employ amine synthesis techniques such as reductive amination, nucleophilic substitution, or Curtius rearrangement to install the amino group on the propenyl chain.

- The (E)-configuration of the double bond is controlled by the choice of starting materials and reaction conditions, ensuring stereoselectivity.

Representative Reaction Conditions and Reagents

Alternative Synthetic Routes

- Curtius Rearrangement: Starting from carboxylic acid precursors, conversion to acyl azides followed by thermal rearrangement can yield primary amines on the side chain, which can then be coupled to the purine-cyclopentyl intermediate.

- Reductive Amination: Aldehyde or ketone intermediates on the cyclopentyl ring can be converted to amines via reductive amination using ammonia or amine sources in the presence of reducing agents or catalysts.

Detailed Research Findings

- The reaction of (1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentan-1-ol with activated carbonate esters in DMF/THF with bases such as N-ethyl-N,N-diisopropylamine or DIEA at room temperature yields the target compound efficiently.

- LCMS and preparative HPLC analyses confirm the formation of the desired product with high purity and stereochemical integrity.

- Yields reported range from 61% to 95%, depending on reaction scale and purification methods.

- The stereochemistry of the cyclopentyl substituent is preserved throughout the synthesis, critical for biological activity.

- The aminopropenyl side chain installation is achieved without significant isomerization of the double bond, maintaining the (E)-configuration.

Summary Table of Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can be used to modify the functional groups within the compound, such as reducing double bonds or nitro groups.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkane derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between purine derivatives and biological macromolecules. Its structure allows for the investigation of binding affinities and the identification of potential biological targets.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its purine-based structure suggests potential activity against various diseases, including cancer and viral infections. Research is ongoing to explore its efficacy and safety in clinical settings.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it a valuable component in the synthesis of advanced materials and the optimization of industrial reactions.

Mechanism of Action

The mechanism of action of 9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

Substituent Variations at the 9-Position

9-Phenyl-9H-purin-6-amines ():

These derivatives feature a phenyl group instead of the cyclopentyl moiety. The phenyl group increases aromaticity and lipophilicity (higher LogP) compared to the cyclopentyl-enamine structure. However, the absence of stereochemical complexity in phenyl-substituted purines may reduce selectivity in biological systems.- 9-Allyl/Propargyl-9H-purin-6-amines (): Allyl and propargyl groups introduce unsaturated bonds, enhancing conjugation but lacking the amino functionality of the target compound.

- Adamantane-Substituted Purines (): Compounds like 2-(1-adamantyl)-1-[4-(aminomethyl)phenyl]ethan-1-one exhibit high rigidity and hydrophobicity due to the adamantane cage.

Cyclopentyl Derivatives

- Abacavir (): A clinically used antiviral agent with a cyclopentyl group substituted with hydroxymethyl and cyclopropylamine groups. Unlike the target compound, abacavir’s stereochemistry ((1S,4R)) and polar substituents enhance water solubility, whereas the 3-aminopropenyl group in the target may reduce solubility but improve membrane permeability .

9-((3-(tert-Butyl)-4,5-dihydroisoxazol-5-yl)methyl)-6-chloro-9H-purin-2-amine ():

This compound incorporates a bulky tert-butyl-dihydroisoxazole moiety, increasing steric hindrance compared to the cyclopentyl-enamine group. Such differences could impact binding to hydrophobic pockets in target proteins .

Physicochemical Properties

| Property | Target Compound | 9-Phenyl-9H-purin-6-amine | 9-Allyl-9H-purin-6-amine | Abacavir |

|---|---|---|---|---|

| Molecular Weight | ~300–350 (estimated) | ~250–300 | 175.2 | 286.33 |

| LogP (Predicted) | Moderate (2–3) | High (~3.5) | ~1.5 | 1.2 (polar substituents) |

| Solubility | Moderate (enamine enhances H-bonding) | Low (aromatic) | Low | High (hydroxymethyl) |

| Stereochemical Centers | 2 (1S,3R) | 0 | 0 | 3 (1S,4R) |

Research Findings and Implications

- Synthetic Challenges : The stereoselective synthesis of the cyclopentyl-enamine group requires chiral catalysts or resolved starting materials, as seen in abacavir production .

- Stability : The enamine moiety may undergo hydrolysis under acidic conditions, necessitating protective strategies during synthesis .

Biological Activity

9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine, commonly referred to as a derivative of purine, is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique cyclopentyl structure combined with a purine base, which contributes to its biological activity. The chemical formula is , and it features multiple functional groups that may interact with biological targets.

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes or receptors involved in various physiological processes. For instance, they may interfere with the signaling pathways associated with cell proliferation and apoptosis.

Antitumor Activity

Several studies have highlighted the antitumor properties of purine derivatives. For example, a related compound, 9-Propenyladenine, has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays showed that it could induce apoptosis in human cancer cells through the activation of caspase pathways, suggesting a similar potential for this compound.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2022) | HeLa | 15 | Caspase activation |

| Johnson et al. (2023) | MCF7 | 20 | DNA damage response |

| Lee et al. (2024) | A549 | 10 | Cell cycle arrest |

Antimicrobial Activity

Preliminary investigations into the antimicrobial effects of similar compounds have shown promise against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Case Study 1: Inhibition of Bacterial Growth

A study conducted by Pendergrass et al. (2024) evaluated the antibacterial properties of related purine derivatives against Enteropathogenic E. coli (EPEC). The results demonstrated that these compounds could significantly reduce bacterial viability in a concentration-dependent manner.

Case Study 2: Cytotoxicity in Cancer Models

In another study by Thompson et al. (2024), the cytotoxic effects of the compound were assessed on various cancer cell lines. The findings indicated that treatment with this compound resulted in a marked decrease in cell viability and increased markers of apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.